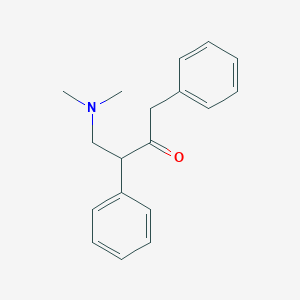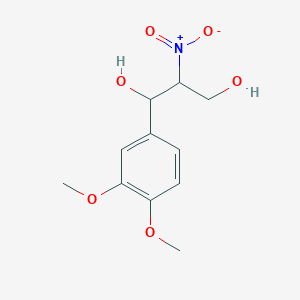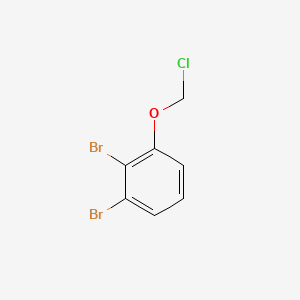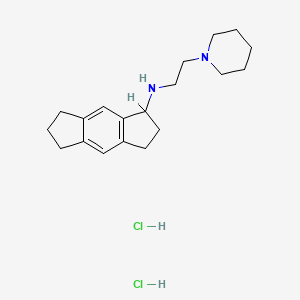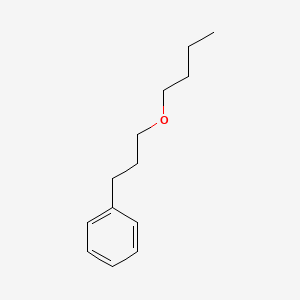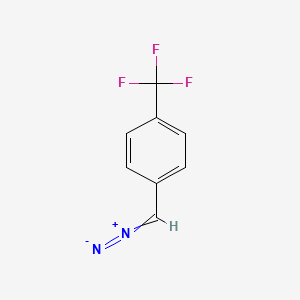
1-(Diazomethyl)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diazomethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a diazomethyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diazomethyl)-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with diazomethane. The reaction is carried out under controlled conditions to ensure the safe handling of diazomethane, which is a highly reactive and potentially hazardous reagent. The reaction proceeds as follows: [ \text{4-(trifluoromethyl)benzaldehyde} + \text{diazomethane} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of its applications and the challenges associated with scaling up the synthesis involving diazomethane. advancements in flow chemistry and continuous processing may offer potential routes for safer and more efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(Diazomethyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The diazomethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diazomethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diazomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can react with the diazomethyl group under mild conditions.
Major Products Formed
Oxidation: Formation of 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-(trifluoromethyl)toluene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Diazomethyl)-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in diazo coupling reactions.
Biology: Investigated for its potential use in bioorthogonal chemistry, where it can selectively react with biomolecules without interfering with biological processes.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials, including fluorinated polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Diazomethyl)-4-(trifluoromethyl)benzene involves the generation of reactive intermediates, such as carbenes, through the decomposition of the diazomethyl group. These intermediates can then participate in various chemical reactions, including insertion into C-H bonds, cyclopropanation, and ylide formation. The trifluoromethyl group enhances the stability and reactivity of these intermediates, making the compound a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1-(Diazomethyl)-2-(trifluoromethyl)benzene
- 1-(Diazomethyl)-3-(trifluoromethyl)benzene
- 1-(Diazomethyl)-4-(difluoromethyl)benzene
Uniqueness
1-(Diazomethyl)-4-(trifluoromethyl)benzene is unique due to the presence of both a diazomethyl group and a trifluoromethyl group on the benzene ring. This combination imparts distinct reactivity and stability, making it particularly useful in synthetic applications where the introduction of fluorine atoms is desired. The trifluoromethyl group also enhances the lipophilicity and metabolic stability of the compound, which is advantageous in pharmaceutical and agrochemical applications.
Properties
CAS No. |
73900-17-1 |
|---|---|
Molecular Formula |
C8H5F3N2 |
Molecular Weight |
186.13 g/mol |
IUPAC Name |
1-(diazomethyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-3-1-6(2-4-7)5-13-12/h1-5H |
InChI Key |
PCSHXURKDDJSFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=[N+]=[N-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


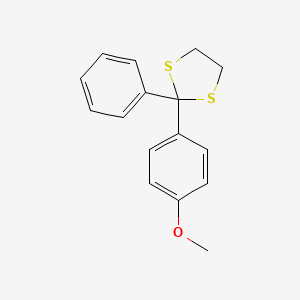
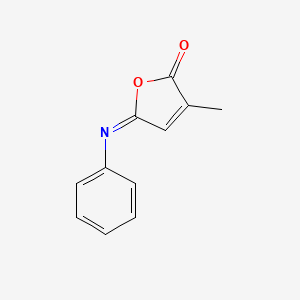
![{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid](/img/structure/B14445400.png)
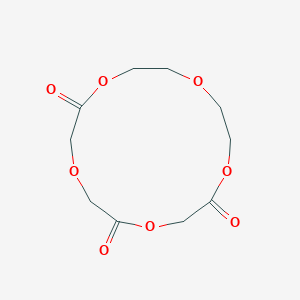
![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)
